molecular formula C12H14N2O3 B14884562 1-Ethyl-3-(4-hydroxyphenyl)piperazine-2,5-dione

1-Ethyl-3-(4-hydroxyphenyl)piperazine-2,5-dione

Cat. No.: B14884562
M. Wt: 234.25 g/mol
InChI Key: GKFLRHXHQVMUDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-(4-hydroxyphenyl)piperazine-2,5-dione is a heterocyclic compound that belongs to the piperazine family. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with an ethyl group and a hydroxyphenyl group, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(4-hydroxyphenyl)piperazine-2,5-dione can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired compound .

Industrial Production Methods: Industrial production of piperazine derivatives often involves scalable and efficient synthetic routes. Methods such as parallel solid-phase synthesis and photocatalytic synthesis have been employed to produce piperazine derivatives on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(4-hydroxyphenyl)piperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups in the piperazine ring can be reduced to form hydroxyl derivatives.

    Substitution: The ethyl and hydroxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include quinone derivatives, hydroxyl derivatives, and various substituted piperazine compounds.

Scientific Research Applications

1-Ethyl-3-(4-hydroxyphenyl)piperazine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(4-hydroxyphenyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The piperazine ring can act as a hydrogen bond donor/acceptor, facilitating interactions with receptors and enzymes. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    1-(3-Hydroxyphenyl)piperazine: Similar in structure but lacks the ethyl group.

    1-(2-Hydroxyethyl)piperazine: Contains a hydroxyethyl group instead of a hydroxyphenyl group.

    3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione: Features two hydroxybenzyl groups instead of one.

Uniqueness: 1-Ethyl-3-(4-hydroxyphenyl)piperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an ethyl group and a hydroxyphenyl group allows for unique interactions and reactivity compared to other piperazine derivatives.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

1-ethyl-3-(4-hydroxyphenyl)piperazine-2,5-dione

InChI

InChI=1S/C12H14N2O3/c1-2-14-7-10(16)13-11(12(14)17)8-3-5-9(15)6-4-8/h3-6,11,15H,2,7H2,1H3,(H,13,16)

InChI Key

GKFLRHXHQVMUDH-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(=O)NC(C1=O)C2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.